molecular formula C6H3ClF2O3S B2599491 4-Chloro-2-fluoro-1-fluorosulfonyloxybenzene CAS No. 2411200-06-9

4-Chloro-2-fluoro-1-fluorosulfonyloxybenzene

Cat. No.: B2599491
CAS No.: 2411200-06-9
M. Wt: 228.59
InChI Key: RJHYHKLYOVTADG-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-1-fluorosulfonyloxybenzene is an organic compound characterized by the presence of chloro, fluoro, and fluorosulfonyloxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-1-fluorosulfonyloxybenzene typically involves the introduction of the chloro, fluoro, and fluorosulfonyloxy groups onto a benzene ring. One common method involves the chlorination and fluorination of a suitable benzene derivative, followed by the introduction of the fluorosulfonyloxy group through sulfonylation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced reactors and continuous flow systems to ensure consistent quality and efficiency. The use of automated systems and stringent quality control measures is essential to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-1-fluorosulfonyloxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of polar solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-Chloro-2-fluoro-1-fluorosulfonyloxybenzene has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.

    Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.

    Chemical Biology: The compound is used in studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-1-fluorosulfonyloxybenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro, fluoro, and fluorosulfonyloxy groups allows the compound to form strong interactions with these targets, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluorobenzenesulfonyl chloride: Similar in structure but lacks the fluorosulfonyloxy group.

    2-Chloro-4-fluoronitrobenzene: Contains a nitro group instead of the fluorosulfonyloxy group.

    1-Chloro-4-fluorobenzene: Lacks the sulfonyl and fluorosulfonyloxy groups.

Uniqueness

4-Chloro-2-fluoro-1-fluorosulfonyloxybenzene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

4-chloro-2-fluoro-1-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O3S/c7-4-1-2-6(5(8)3-4)12-13(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHYHKLYOVTADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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